6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-ol serves as a crucial building block in organic synthesis, notably in medicinal chemistry. Its structure, featuring a fused benzene ring and a cycloheptene ring with a hydroxyl group, provides a versatile scaffold for developing various biologically active compounds. Research involving this compound focuses on its potential as a precursor for synthesizing molecules with targeted pharmacological properties, such as dopamine D1 antagonists [], GluN2B-selective NMDA receptor antagonists [], and NOP receptor antagonists [].
6,7,8,9-Tetrahydro-5H-benzoannulen-5-ol is an organic compound characterized by the molecular formula and a molecular weight of 162.23 g/mol. This compound features a unique structure that includes a hydroxyl group, which may contribute to its chemical reactivity and potential biological activity. It has garnered interest in various fields, including medicinal chemistry and materials science, due to its structural properties and potential applications in drug development and synthesis of complex molecules .
6,7-Tetrahydro-5H-benzoannulen-5-ol belongs to the class of polycyclic aromatic hydrocarbons with hydroxyl functional groups. Its classification can be further detailed as follows:
The synthesis of 6,7,8,9-tetrahydro-5H-benzoannulen-5-ol can be achieved through various methods. A common synthetic route involves the reduction of 6,7,8,9-tetrahydro-5H-benzoannulen-5-one using sodium borohydride in ethanol as a solvent. This method highlights the importance of reducing agents in converting ketones to alcohols.
Technical Details:
The molecular structure of 6,7,8,9-tetrahydro-5H-benzoannulen-5-ol can be represented using various structural formulas:
InChI=1S/C11H14O/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11-12H,2,4,6,8H2
This InChI string provides a way to uniquely identify the compound's structure in databases.
The compound's key structural features include:
6,7,8,9-Tetrahydro-5H-benzoannulen-5-ol is capable of undergoing several types of chemical reactions:
For these reactions:
The physical properties of 6,7,8,9-tetrahydro-5H-benzoannulen-5-ol include:
Key chemical properties include:
6,7,8,9-Tetrahydro-5H-benzoannulen-5-ol has several applications in scientific research:
This compound represents an intriguing area of study within organic chemistry and materials science due to its unique structure and potential applications across various scientific disciplines.
CAS No.: 11104-40-8
CAS No.: 637004-63-8
CAS No.:
CAS No.: 261380-41-0
CAS No.: 88048-09-3